

7-Fluoroimidazo[1,2-a]pyridine basic properties

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Compound of Interest

Compound Name: 7-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B1446390

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An In-depth Technical Guide to the Core Basic Properties of **7-Fluoroimidazo[1,2-a]pyridine**

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.^{[1][2]} This guide focuses on a key derivative, **7-Fluoroimidazo[1,2-a]pyridine**, a critical building block whose strategic fluorination significantly modulates its physicochemical profile. We provide an in-depth analysis of its core basic properties—pKa, lipophilicity (LogP), solubility, and crystal structure—from the perspective of drug development. This document is designed for researchers, medicinal chemists, and formulation scientists, offering not only a synthesis of known data but also detailed, field-proven experimental protocols for in-house validation. Our approach emphasizes the causal relationships between these fundamental properties and their downstream implications for molecular design, reactivity, and biological application.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered immense interest in pharmaceutical research.^[2] Its rigid conformation and unique electronic distribution make it an ideal scaffold for interacting with various biological targets. This core is present in well-known drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), highlighting its therapeutic versatility.^[3] The scaffold's value

lies in its synthetic tractability and the ability to functionalize it at multiple positions, allowing for fine-tuning of its pharmacological and pharmacokinetic profiles.[4]

7-Fluoroimidazo[1,2-a]pyridine: Strategic Fluorination for Enhanced Properties

7-Fluoroimidazo[1,2-a]pyridine (CAS No: 1260903-17-0) is a pivotal synthetic intermediate. [5] The introduction of a fluorine atom at the 7-position is a deliberate strategic choice in medicinal chemistry. Fluorine, being highly electronegative and relatively small, can profoundly alter a molecule's properties. Specifically, the C-F bond can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and modulate basicity (pK_a) and lipophilicity (LogP).[6] These modifications are crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As an intermediate, it is instrumental in the synthesis of inhibitors for key kinase targets like IRAK and FLT3, which are implicated in cancer and inflammatory diseases.[6]

Core Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of **7-Fluoroimidazo[1,2-a]pyridine** is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not consolidated in the literature, we can infer and predict key parameters based on its structure and data from related compounds.

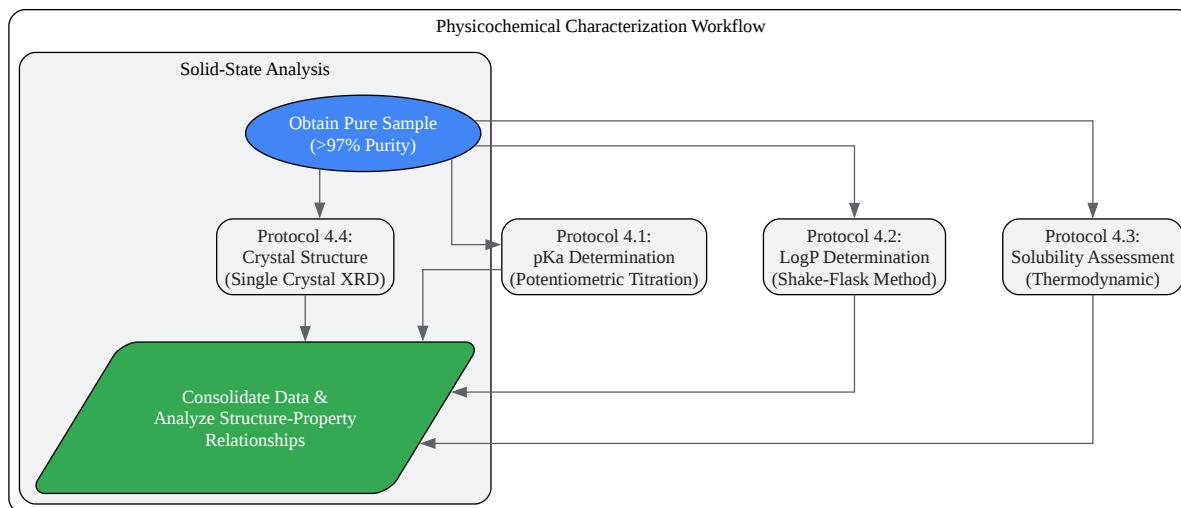
Table 1: Summary of Physicochemical Properties for **7-Fluoroimidazo[1,2-a]pyridine**

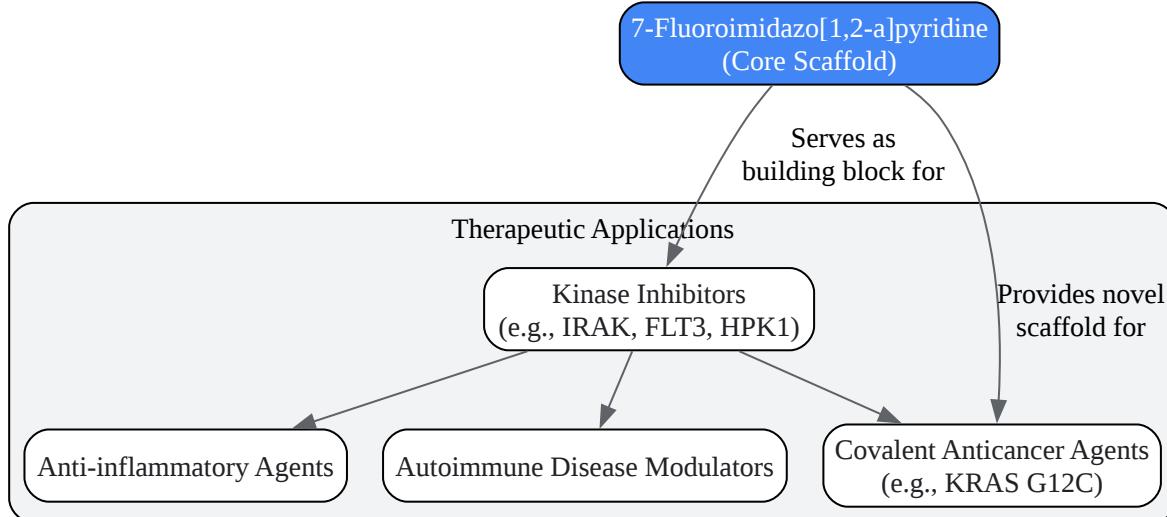
Property	Value / Description	Significance in Drug Development
Molecular Formula	$C_7H_5FN_2$ ^[5] ^[7]	Defines the elemental composition and exact mass.
Molecular Weight	136.13 g/mol ^[5] ^[8]	Influences diffusion rates and membrane permeability.
IUPAC Name	7-fluoroimidazo[1,2-a]pyridine ^[7]	Unambiguous chemical identifier.
Predicted Density	1.27 ± 0.1 g/cm ³ ^[5]	Important for formulation, process chemistry, and crystal packing analysis.
pKa (Basicity)	Predicted: ~4-5	Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. The electron-withdrawing fluorine at C7 is expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted parent scaffold.
LogP (Lipophilicity)	Predicted: ~1.5-2.5	A key determinant of a molecule's ability to cross biological membranes. The fluorine atom generally increases lipophilicity.
Aqueous Solubility	Predicted: Low to moderate	Directly affects bioavailability and formulation options. Ionization state (governed by pKa) will heavily influence solubility.
Physical Form	Solid or liquid ^[7]	Affects handling, storage, and formulation processes. Storage

under inert atmosphere at 2-8°C is recommended.[\[7\]](#)[\[9\]](#)

Experimental Workflows for Property Determination

To ensure scientific integrity, predicted values must be validated experimentally. The following protocols are self-validating systems designed to provide reliable, reproducible data for key physicochemical parameters.





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